molecular formula C12H19NO B1427614 5-Methoxy-1-phenylpentan-1-amine CAS No. 1179229-24-3

5-Methoxy-1-phenylpentan-1-amine

Cat. No.: B1427614
CAS No.: 1179229-24-3
M. Wt: 193.28 g/mol
InChI Key: CNIPSAFWDYGSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-phenylpentan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-phenylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

  • 5-Methoxy-2-phenylpentan-1-amine
  • 5-Methoxy-3-phenylpentan-1-amine
  • 5-Methoxy-4-phenylpentan-1-amine

Uniqueness: 5-Methoxy-1-phenylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-methoxy-1-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIPSAFWDYGSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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